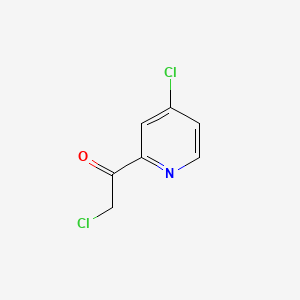
2-クロロ-1-(4-クロロピリジン-2-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5Cl2NO. It is a chlorinated derivative of pyridine and is used as a building block in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications .
科学的研究の応用
2-Chloro-1-(4-chloropyridin-2-yl)ethanone is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone typically involves the chlorination of 1-(4-chloropyridin-2-yl)ethanone. One common method is the reaction of 1-(4-chloropyridin-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H6ClNO+SOCl2→C7H5Cl2NO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety .
化学反応の分析
Types of Reactions
2-Chloro-1-(4-chloropyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
作用機序
The mechanism of action of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone involves its ability to undergo nucleophilic substitution reactions. The chlorine atom attached to the carbonyl group is highly reactive and can be replaced by various nucleophiles. This reactivity is exploited in the synthesis of diverse chemical compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
2-Chloro-1-(4-chloropyridin-2-yl)ethanone can be compared with other chlorinated pyridine derivatives, such as:
4-Acetyl-2-chloropyridine: Similar in structure but with an acetyl group instead of a chloro group.
2-Chloropyridine: Lacks the ethanone group, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dichloropyridine: Contains two chlorine atoms on the pyridine ring, affecting its reactivity and applications.
The uniqueness of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone lies in its specific substitution pattern, which provides distinct reactivity and versatility in chemical synthesis .
生物活性
2-Chloro-1-(4-chloropyridin-2-yl)ethanone is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone is C7H6Cl2N, with a molecular weight of 175.04 g/mol. It features a chloro-substituted pyridine ring, which is significant in influencing its biological interactions.
Biological Activity Overview
Research indicates that 2-Chloro-1-(4-chloropyridin-2-yl)ethanone exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Anticancer Potential : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines.
The biological activity of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone can be attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
- DNA Intercalation : Its structural properties allow it to intercalate into DNA, potentially disrupting replication in cancer cells.
Antimicrobial Activity
A study conducted on various derivatives of chlorinated pyridines demonstrated that compounds similar to 2-Chloro-1-(4-chloropyridin-2-yl)ethanone exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating promising antimicrobial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
Anti-inflammatory Activity
In a model evaluating COX enzyme inhibition, 2-Chloro-1-(4-chloropyridin-2-yl)ethanone was tested alongside standard anti-inflammatory drugs. The results indicated a comparable IC50 value to known inhibitors like celecoxib.
| Compound | IC50 (µmol/L) |
|---|---|
| Celecoxib | 0.04 ± 0.01 |
| 2-Chloro-1-(4-chloropyridin-2-yl)ethanone | 0.05 ± 0.02 |
Anticancer Activity
In vitro studies on cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
2-chloro-1-(4-chloropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRGSAICBYKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














